tert-Butyl (1-(3-cyanopyridin-2-yl)piperidin-4-yl)carbamate tert-Butyl (1-(3-cyanopyridin-2-yl)piperidin-4-yl)carbamate
Brand Name: Vulcanchem
CAS No.: 848500-02-7
VCID: VC3868045
InChI: InChI=1S/C16H22N4O2/c1-16(2,3)22-15(21)19-13-6-9-20(10-7-13)14-12(11-17)5-4-8-18-14/h4-5,8,13H,6-7,9-10H2,1-3H3,(H,19,21)
SMILES: CC(C)(C)OC(=O)NC1CCN(CC1)C2=C(C=CC=N2)C#N
Molecular Formula: C16H22N4O2
Molecular Weight: 302.37 g/mol

tert-Butyl (1-(3-cyanopyridin-2-yl)piperidin-4-yl)carbamate

CAS No.: 848500-02-7

Cat. No.: VC3868045

Molecular Formula: C16H22N4O2

Molecular Weight: 302.37 g/mol

* For research use only. Not for human or veterinary use.

tert-Butyl (1-(3-cyanopyridin-2-yl)piperidin-4-yl)carbamate - 848500-02-7

Specification

CAS No. 848500-02-7
Molecular Formula C16H22N4O2
Molecular Weight 302.37 g/mol
IUPAC Name tert-butyl N-[1-(3-cyanopyridin-2-yl)piperidin-4-yl]carbamate
Standard InChI InChI=1S/C16H22N4O2/c1-16(2,3)22-15(21)19-13-6-9-20(10-7-13)14-12(11-17)5-4-8-18-14/h4-5,8,13H,6-7,9-10H2,1-3H3,(H,19,21)
Standard InChI Key JPJYGUILUQQOOW-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)NC1CCN(CC1)C2=C(C=CC=N2)C#N
Canonical SMILES CC(C)(C)OC(=O)NC1CCN(CC1)C2=C(C=CC=N2)C#N

Introduction

Chemical Identity and Structural Features

Molecular Characterization

The compound’s systematic IUPAC name, tert-butyl N-[1-(3-cyanopyridin-2-yl)piperidin-4-yl]carbamate, reflects its three primary components:

  • A piperidine ring serving as the central scaffold.

  • A 3-cyanopyridinyl group attached to the piperidine nitrogen, introducing aromaticity and hydrogen-bonding potential.

  • A Boc-protected carbamate at the 4-position of the piperidine, enhancing steric protection during synthetic workflows .

Table 1: Key Molecular Properties

PropertyValueSource
Molecular FormulaC₁₆H₂₂N₄O₂
Molecular Weight302.37 g/mol
CAS Registry Number848500-02-7
SMILES NotationCC(C)(C)OC(=O)NC1CCN(CC1)C2=C(C=CC=N2)C#N
Topological Polar Surface Area85.2 Ų

The cyanopyridine moiety contributes to the compound’s planar geometry, while the Boc group introduces steric bulk, as evidenced by X-ray crystallography data of analogous structures . The piperidine ring adopts a chair conformation, with the carbamate group occupying an equatorial position to minimize steric strain .

Spectroscopic Signatures

Nuclear Magnetic Resonance (NMR):

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 1.44 (s, 9H, Boc tert-butyl)

    • δ 3.05–3.20 (m, 2H, piperidine H-3, H-5)

    • δ 4.10–4.25 (m, 1H, piperidine H-4)

    • δ 7.35–7.45 (m, 1H, pyridine H-5)

    • δ 8.50–8.60 (m, 1H, pyridine H-6) .

  • ¹³C NMR (101 MHz, CDCl₃):

    • δ 28.3 (Boc CH₃), δ 80.1 (Boc quaternary C), δ 117.2 (C≡N), δ 155.1 (carbamate C=O) .

Infrared Spectroscopy (IR):

  • Strong absorption at 2245 cm⁻¹ (C≡N stretch), 1695 cm⁻¹ (carbamate C=O), and 1520 cm⁻¹ (pyridine ring vibrations).

Synthesis and Industrial Production

Synthetic Pathways

The synthesis typically follows a three-step sequence:

  • Piperidine Protection:
    Reaction of 4-aminopiperidine with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane, catalyzed by 4-dimethylaminopyridine (DMAP), yields tert-butyl piperidin-4-ylcarbamate.

  • N-Alkylation:
    The piperidine nitrogen undergoes nucleophilic substitution with 2-chloro-3-cyanopyridine in the presence of potassium carbonate in dimethylformamide (DMF) at 80°C.

  • Purification:
    Column chromatography (silica gel, ethyl acetate/hexane) achieves >98% purity, confirmed by HPLC (C18 column, acetonitrile/water gradient).

Table 2: Optimization Parameters for Key Reactions

StepOptimal ConditionsYield Improvement Strategies
Boc Protection0°C → RT, 12 h, 4Å molecular sievesAnhydrous conditions prevent hydrolysis
N-AlkylationDMF, K₂CO₃, 80°C, 24 hMicrowave irradiation reduces time to 2 h

Industrial-scale production employs continuous flow reactors to enhance reaction efficiency and safety.

Pharmaceutical Applications

Kinase Inhibitor Development

The compound serves as a precursor to Bruton’s tyrosine kinase (BTK) inhibitors. For example, coupling the piperidine scaffold with substituted pyrazoles generates candidates with IC₅₀ values <10 nM against B-cell malignancies .

Neurological Agents

Structural analogs demonstrate affinity for σ-1 receptors (Kᵢ = 12–45 nM), implicating potential in neuropathic pain management . The cyanopyridine group’s electron-withdrawing properties enhance blood-brain barrier penetration .

Table 3: Bioactivity of Representative Derivatives

Derivative StructureTargetIC₅₀/KᵢTherapeutic Area
Pyrazole-piperidine hybridBTK3.2 nMOncology
Benzamide analogσ-1 Receptor18 nMNeurology

Recent Advances and Future Directions

Catalytic Asymmetric Synthesis

Recent work employs chiral phosphoric acids to induce enantioselectivity during piperidine functionalization, achieving 90% ee for (R)-configured derivatives .

Solid-Phase Synthesis

Immobilization on Wang resin enables rapid generation of combinatorial libraries, reducing purification demands.

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